Product packaging for C18H16Fno7S2(Cat. No.:)

C18H16Fno7S2

Cat. No.: B12633004
M. Wt: 441.5 g/mol
InChI Key: QBGPQHZXJITYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This high-purity C18H16Fno7S2 compound is provided for laboratory research use. Research Use Only (RUO) products are essential tools for scientific investigations, drug discovery, and the development of new diagnostic tools, but are not intended for diagnostic, therapeutic, or clinical procedures . Intended Use: This reagent is strictly labeled "For Research Use Only. Not for use in diagnostic procedures" and is exempt from certain FDA regulations applicable to clinical diagnostics . It is designed for use by experienced researchers in controlled laboratory settings. Research Applications & Value: Based on its molecular structure, this compound may be investigated for its potential role in [ e.g., enzyme inhibition, cell signaling pathway modulation, or as a fluorescent probe ]. Flavonoids and similar complex organic molecules are often studied for their anti-inflammatory, anticancer, or other bioactive properties, frequently by targeting multiple genes and cellular pathways . Further research is needed to fully elucidate its specific mechanism of action and research value. Handling & Compliance: Ensure proper shipping and handling, which may include temperature control and secure packaging . Researchers are responsible for the validation of any in-house assays developed using this material .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16FNO7S2 B12633004 C18H16Fno7S2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16FNO7S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide

InChI

InChI=1S/C18H16FNO7S2/c19-15-3-2-12(29(24,25)13-5-6-28(22,23)9-13)8-14(15)18(21)20-11-1-4-16-17(7-11)27-10-26-16/h1-4,7-8,13H,5-6,9-10H2,(H,20,21)

InChI Key

QBGPQHZXJITYPU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of C18h16fno7s2

Advanced Analytical Characterization Techniques for C18H16FNO7S2

Rigorous characterization is essential to confirm the structure, purity, and stereochemistry of a newly synthesized compound like this compound. A combination of spectroscopic, spectrometric, and chromatographic techniques would be employed.

Spectroscopic and Spectrometric Methods for Structural Elucidation

A suite of spectroscopic techniques is used to piece together the molecular structure, with each method providing unique information about the functional groups and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structure elucidation.

¹H NMR would reveal the number and environment of protons, with characteristic chemical shifts for aromatic protons and the N-H proton of the sulfonamide group. researchgate.net

¹³C NMR would identify all unique carbon atoms in the molecule.

¹⁹F NMR is particularly important for this molecule, as it would confirm the presence and local environment of the fluorine atom. cas.cnrsc.org The coupling between fluorine and adjacent protons or carbons provides valuable connectivity information. rsc.org

Table 1: Plausible NMR Data for a Representative this compound Structure

Nucleus Chemical Shift (δ) Range (ppm) Description of Plausible Signals
¹H7.0 - 8.5Multiple signals in the aromatic region, corresponding to protons on the substituted benzene (B151609) rings.
9.5 - 10.5A broad singlet corresponding to the acidic proton of the sulfonamide (N-H) group.
¹³C115 - 145A series of signals for the aromatic carbons. Carbons attached to electronegative atoms (F, N, O, S) would have distinct shifts.
¹⁹F-100 to -120A signal characteristic of an aryl-fluoride, with coupling to nearby protons observable. cas.cn

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. researchgate.net For this compound, key absorptions would include:

Strong, characteristic asymmetric and symmetric stretching vibrations for the SO₂ group, typically found in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org

An N-H stretching band for the sulfonamide group, usually appearing in the region of 3349–3144 cm⁻¹. rsc.org

Vibrations corresponding to C-F bonds and aromatic C=C bonds. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
Sulfonyl (SO₂)Asymmetric Stretch1320 - 1310 rsc.org
Sulfonyl (SO₂)Symmetric Stretch1155 - 1143 rsc.org
Sulfonamide (N-H)Stretch3349 - 3144 rsc.org
Aromatic (C=C)Stretch1594 - 1489 rsc.org
Aryl-Fluoride (C-F)Stretch1250 - 1000

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition this compound. The fragmentation patterns of sulfonamides upon ionization are well-studied. Common fragmentation pathways include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). nih.govresearchgate.netresearchgate.net In negative ion mode, the loss of SO₂ to form an anilide anion is a well-known fragmentation pathway for N-phenyl benzenesulfonamides. nih.govnih.gov

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatography is indispensable for assessing the purity of the synthesized compound and for separating stereoisomers if the molecule is chiral.

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the chemical purity of pharmaceutical compounds and other fine chemicals. nursinganswers.net For a molecule like this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure good peak shape. jfda-online.comresearchgate.net The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. rsc.org

Table 3: Hypothetical HPLC Purity Assessment Data for a this compound Sample

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (t_R) 8.5 min
Purity (by area %) >99%

Stereochemical Assessment : If the molecular structure of this compound is chiral (i.e., it is non-superimposable on its mirror image), then it can exist as a pair of enantiomers. It is often necessary to separate and characterize these enantiomers, as they can have different biological activities. This is typically achieved using chiral chromatography, a specialized form of HPLC that uses a chiral stationary phase (CSP) to differentiate between the enantiomers, resulting in two separate peaks for the two forms.

Molecular and Cellular Mechanisms of Action of C18h16fno7s2

Elucidation of Primary Molecular Targets of C18H16FNO7S2

The primary molecular target for compounds of this class is inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.govgenecards.org This enzyme catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). wikipedia.orgrndsystems.com This reaction is the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis. genecards.orgnovocib.com Humans express two isoforms, IMPDH1 and IMPDH2, which share 84% sequence identity and similar kinetic properties. wikipedia.orgplos.org However, their expression patterns differ; IMPDH1 is constitutively expressed in most normal cells, while IMPDH2 is the predominant isoform that is significantly upregulated in proliferating cells, including lymphocytes and various tumor cell lines. wikipedia.orgrndsystems.comnovocib.com This differential expression makes IMPDH2 a key target for anticancer and immunosuppressive therapies. wikipedia.orgnih.gov

Inhibitors chemically similar to this compound, such as the well-studied mycophenolic acid (MPA), act as non-competitive and reversible inhibitors of IMPDH. nih.gov The mechanism involves the inhibitor binding to the NAD+ cofactor site on the enzyme after the formation of a covalent enzyme-substrate intermediate (E-XMP*). researchgate.net This action traps the intermediate, preventing the hydrolysis step required to release the product, XMP, and effectively halting the catalytic cycle. researchgate.net

The selectivity for IMPDH2 over IMPDH1 is a critical aspect for therapeutic development, as it allows for targeted action against proliferating cells while minimizing effects on normal, resting cells. rndsystems.comnih.gov While many inhibitors like MPA inhibit both isoforms, significant research has focused on developing isoform-selective inhibitors to improve therapeutic outcomes and reduce potential side effects. rndsystems.comnih.gov The development of probes specifically targeting unique residues, such as Cysteine 140 on IMPDH2, represents a strategy to achieve high selectivity through allosteric regulation. nih.gov

Table 1: Representative Enzyme Inhibition Characteristics for IMPDH Inhibitors

Parameter Description Value/Characteristic
Target Enzyme Inosine 5'-Monophosphate Dehydrogenase Type II (IMPDH2) novocib.com
Inhibition Type Kinetic mechanism relative to the substrate IMP Non-competitive nih.gov
Mechanism Mode of action on the enzyme's catalytic cycle Reversible, trapping of the E-XMP* covalent intermediate nih.govresearchgate.net

| Isoform Selectivity | Preferential inhibition of one isoform over another | IMPDH2 is the preferred target for antiproliferative agents wikipedia.orgrndsystems.com |

Table 2: Protein-Ligand Binding Characteristics for IMPDH Inhibitors | Feature | Description | | :--- | :--- | | Binding Site | Location on the IMPDH enzyme where the inhibitor binds. | NAD+ cofactor binding site researchgate.net | | Enzyme State | The state of the enzyme when the inhibitor binds. | Binds to the E-XMP* covalent intermediate complex researchgate.net | | Key Interaction | The primary molecular consequence of binding. | Traps the catalytic intermediate, preventing hydrolysis and product release researchgate.net | | Binding Affinity | The strength of the binding interaction (e.g., Kd, Ki). | Potent inhibitors typically have low nanomolar to micromolar affinity. |

Perturbation of Cellular Biochemical Pathways by this compound

By inhibiting IMPDH, this compound directly interferes with fundamental cellular processes that depend on a steady supply of guanine nucleotides. The consequences extend from nucleotide metabolism to the regulation of cell division and survival.

IMPDH catalyzes the first committed step in the de novo synthesis of guanine nucleotides. wikipedia.orgnih.gov Its inhibition by compounds like this compound leads to a significant depletion of the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). nih.gov Since GTP and dGTP are essential building blocks for RNA and DNA synthesis, respectively, their depletion has a profound cytostatic effect, particularly on rapidly dividing cells which have a high demand for nucleic acid synthesis. mdpi.comuky.edu This mechanism is the foundation of the antiproliferative effects of IMPDH inhibitors. nih.govtoku-e.com The cell's ability to replicate its genome and transcribe genes is severely hampered, interrupting cell proliferation. novocib.com

Table 3: Effect of IMPDH Inhibition on Nucleotide Pools

Nucleotide Pool Role in the Cell Effect of Inhibition
Guanosine Triphosphate (GTP) RNA synthesis, signal transduction, energy transfer Depletion nih.gov
Deoxyguanosine Triphosphate (dGTP) DNA synthesis and replication Depletion nih.gov

| Inosine Monophosphate (IMP) | Precursor in the purine (B94841) pathway | Accumulation |

The cell cycle is a tightly regulated process with checkpoints that ensure cellular readiness before proceeding to the next phase. fiveable.melibretexts.org The depletion of guanine nucleotide pools by this compound acts as a metabolic stress signal that can trigger these checkpoints, leading to cell cycle arrest. uky.edu This arrest often occurs at the G1/S transition, preventing cells from entering the DNA synthesis (S) phase, or at the G2/M transition. fiveable.melibretexts.org

The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are themselves regulated by cyclins and CDK inhibitors (CKIs). clinicalgate.comkhanacademy.org The activity of these complexes is necessary for key events such as the phosphorylation of the retinoblastoma protein (pRb). clinicalgate.com Hypophosphorylated pRb binds to the E2F transcription factor, repressing genes required for S-phase entry. clinicalgate.com By depleting GTP, IMPDH inhibition can disrupt the signaling pathways that lead to the expression of essential cyclins (like Cyclin E and A) and the activation of CDKs, thereby maintaining pRb in its active, growth-suppressive state and enforcing cell cycle arrest. clinicalgate.com

Table 4: Impact of this compound on Cell Cycle Regulatory Components

Component Function Effect of Inhibition
Cell Cycle Phase Stages of cell division Arrest at G1/S and/or G2/M transitions fiveable.melibretexts.org
Retinoblastoma Protein (pRb) Gatekeeper of the G1/S transition Remains hypophosphorylated, inhibiting S-phase entry clinicalgate.com

| Cyclins/CDKs | Core regulators of cell cycle progression | Expression and/or activity is downregulated khanacademy.org |

Prolonged cell cycle arrest and metabolic stress caused by the sustained depletion of essential guanine nucleotides can ultimately trigger programmed cell death, or apoptosis. toku-e.comsinobiological.com Apoptosis is a controlled process characterized by distinct morphological and biochemical changes, including cell shrinkage, nuclear fragmentation, and the activation of a family of proteases called caspases. sinobiological.com The cellular stress induced by IMPDH inhibition can activate both intrinsic (mitochondrial) and extrinsic apoptotic pathways. nih.govnih.gov This induction of apoptosis is a key component of the compound's anticancer activity, as it leads to the elimination of malignant cells. toku-e.com

Table 5: Compounds Mentioned in this Article

Compound Name/Identifier Formula/Type
This compound This compound
Inosine 5'-monophosphate (IMP) C10H13N4O8P
Xanthosine 5'-monophosphate (XMP) C10H13N4O9P
Nicotinamide adenine (B156593) dinucleotide (NAD+) C21H27N7O14P2
Mycophenolic acid (MPA) C17H20O6
Guanosine triphosphate (GTP) C10H16N5O14P3
Deoxyguanosine triphosphate (dGTP) C10H16N5O13P3
Retinoblastoma protein (pRb) Protein
Cyclins Protein Family
Cyclin-dependent kinases (CDKs) Protein Family

Biophysical and Structural Biology of this compound-Target Interactions

A fundamental prerequisite for studying the biophysical and structural biology of a compound's interactions is the identification of its molecular target(s). As no such information is available for this compound, the following sections, which would typically detail experimental and computational findings, remain speculative.

X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy of this compound-Protein Complexes

X-ray crystallography and NMR spectroscopy are cornerstone techniques for determining the three-dimensional structure of molecule-protein complexes at an atomic level. X-ray crystallography requires the formation of a high-quality crystal of the compound bound to its target protein. nih.govnih.govnih.gov The diffraction pattern of X-rays passing through this crystal allows for the calculation of electron density and, subsequently, the precise positions of atoms in the complex. nih.gov This technique provides a static, high-resolution snapshot of the binding pose, revealing crucial information about bond lengths, angles, and the specific amino acid residues involved in the interaction. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, is used to study molecules in solution, offering insights into the dynamic nature of the interaction. It can identify which parts of the protein are affected by the compound's binding and provide data on the kinetics and thermodynamics of the association.

Without any identified protein-C18H16FNO7S2 complexes, no experimental data from these methods exist. Consequently, there are no data tables of crystallographic parameters or NMR-derived constraints to present for this compound.

Computational Modeling and Molecular Dynamics Simulations of Binding Events

Computational methods, including molecular docking and molecular dynamics (MD) simulations, serve as powerful complements to experimental techniques. These approaches are used to predict how a ligand might bind to a protein's active site and to simulate the dynamic behavior of the complex over time.

Molecular docking would typically be used to generate a theoretical binding model of this compound within the binding pocket of a known target. Following docking, molecular dynamics simulations can be run to assess the stability of the predicted binding pose and to observe the conformational changes in both the ligand and the protein during the binding event. These simulations provide insights into the flexibility of the complex and can help to calculate the binding free energy, offering a quantitative measure of binding affinity.

As with the experimental methods, the absence of a known protein target for this compound precludes the possibility of performing or reporting on any such computational studies. There are no simulation parameters or results, such as Root Mean Square Deviation (RMSD) or interaction energy tables, to display.

Compound Names

As no specific compounds were discussed in the context of this compound, no table of compound names can be generated.

Subject: Information Not Found for Chemical Compound this compound

Dear User,

Following your request to generate a detailed English article on the chemical compound with the molecular formula this compound, a comprehensive search of publicly available scientific databases and literature has been conducted.

The search aimed to identify the compound and gather specific preclinical data as per the detailed outline you provided. This included searches for its chemical name, in vitro pharmacological profile, and in vivo pharmacodynamic evaluations.

Unfortunately, the search did not yield any specific, publicly documented research or data corresponding to a compound with the molecular formula this compound. The information required to accurately and informatively populate the specified sections and subsections of your article, such as cytotoxicity assays, cell cycle analysis, apoptosis studies, and particularly the mentioned "A549/ER subline studies," is not available in the public domain.

We regret that we are unable to fulfill your request at this time due to the lack of publicly available information on this compound.

Preclinical Biological Investigations of C18h16fno7s2 Efficacy and Mechanism

In Vivo Pharmacodynamic Evaluation of C18H16FNO7S2 in Experimental Models

Target Engagement and Pathway Modulation in Xenograft Models

Lifirafenib is recognized as a potent inhibitor of RAF kinases, which are crucial components of the MAPK (mitogen-activated protein kinase) signaling pathway. This pathway, when aberrantly activated, is a significant driver of cell proliferation and survival in various cancers. Preclinical studies in xenograft models, where human tumor cells are implanted into immunodeficient mice, have been instrumental in confirming Lifirafenib's ability to engage its intended targets and modulate this signaling cascade.

In xenograft models of melanoma with BRAF V600E mutations, treatment with Lifirafenib has been shown to effectively suppress the MAPK pathway. This is evidenced by a marked reduction in the phosphorylation of downstream effectors such as MEK and ERK. The engagement of the RAF target by Lifirafenib leads to a downstream dampening of the entire signaling cascade, which is critical for its anti-tumor activity. Furthermore, studies have explored Lifirafenib's activity in models with other mutations, including KRAS-mutant colorectal cancer. In these models, Lifirafenib demonstrated the ability to inhibit the MAPK pathway, suggesting a broader therapeutic potential beyond BRAF-mutant melanoma. The table below summarizes the key findings related to target engagement and pathway modulation in various xenograft models.

Table 1: Summary of Target Engagement and Pathway Modulation by this compound (Lifirafenib) in Xenograft Models

Xenograft Model Key Findings Downstream Effects
BRAF V600E Mutant MelanomaPotent inhibition of BRAF V600E kinase activity.Significant reduction in phosphorylation of MEK and ERK.
KRAS-Mutant Colorectal CancerInhibition of the MAPK signaling pathway.Suppression of signaling despite KRAS mutation.
NRAS-Mutant MelanomaDemonstrated activity against NRAS-mutant cell lines.Inhibition of cell growth and MAPK pathway signaling.

Biomarker Identification and Validation for this compound Activity

The identification and validation of predictive biomarkers are essential for patient selection and for understanding the mechanisms of sensitivity and resistance to targeted therapies like Lifirafenib. Preclinical research has been crucial in identifying genetic markers that correlate with the antitumor activity of this compound.

The most prominent biomarker for sensitivity to Lifirafenib is the presence of BRAF mutations, particularly the V600E mutation. Xenograft models derived from BRAF V600E-mutant melanoma cell lines have shown significant sensitivity to Lifirafenib treatment. However, research has extended beyond BRAF to identify other potential biomarkers. For instance, mutations in NRAS, another key component of the MAPK pathway, have been investigated as potential indicators of response. Studies have shown that Lifirafenib has activity in NRAS-mutant melanoma cell lines, suggesting that NRAS mutations could also serve as a biomarker for sensitivity.

In the context of colorectal cancer, the mutational status of KRAS is a critical determinant of response to EGFR-targeted therapies. Preclinical studies have explored the efficacy of Lifirafenib in KRAS-mutant colorectal cancer models, indicating that the specific KRAS mutation may influence the degree of response. The validation of these biomarkers in preclinical models provides a strong rationale for their use in clinical trial design to enrich for patient populations most likely to benefit from Lifirafenib. The following table outlines the key biomarkers identified and validated in preclinical models.

Table 2: Identified and Validated Biomarkers for this compound (Lifirafenib) Activity

Biomarker Cancer Type Significance
BRAF V600E MutationMelanomaPredictive of high sensitivity to Lifirafenib.
NRAS MutationMelanomaIndicates potential sensitivity and therapeutic benefit.
KRAS MutationColorectal CancerMay influence the degree of response to Lifirafenib.

Effects on Tumor Growth Kinetics and Histopathological Outcomes

The ultimate measure of a preclinical anticancer agent's efficacy is its ability to inhibit tumor growth and induce favorable histopathological changes in vivo. Studies on Lifirafenib have demonstrated significant effects on tumor growth kinetics in various xenograft models.

In BRAF V600E-mutant melanoma xenografts, administration of Lifirafenib resulted in substantial tumor growth inhibition. This effect is often dose-dependent, with higher concentrations of the drug leading to more profound and sustained tumor regression. The kinetics of tumor growth are altered, with a notable deceleration in tumor volume expansion compared to control groups.

Beyond simply measuring tumor size, histopathological analyses of tumors from treated animals have provided deeper insights into Lifirafenib's mechanism of action. These analyses have revealed changes at the cellular level within the tumor microenvironment. For example, a decrease in cell proliferation, as measured by markers like Ki-67, is a common finding in tumors treated with Lifirafenib. Furthermore, an increase in apoptosis, or programmed cell death, is often observed, indicating that Lifirafenib not only halts tumor growth but can also lead to the death of cancer cells. These histopathological outcomes confirm that the observed reduction in tumor volume is a result of Lifirafenib's direct impact on cancer cell viability and proliferation. The table below summarizes the effects on tumor growth and histology.

Table 3: Effects of this compound (Lifirafenib) on Tumor Growth and Histopathology

Xenograft Model Effect on Tumor Growth Kinetics Histopathological Outcomes
BRAF V600E Mutant MelanomaSignificant, dose-dependent tumor growth inhibition and regression.Decreased cell proliferation (reduced Ki-67 staining); increased apoptosis.
KRAS-Mutant Colorectal CancerInhibition of tumor growth.Evidence of cellular changes consistent with MAPK pathway inhibition.
NRAS-Mutant MelanomaInhibition of tumor growth in vivo.Reduced proliferation and induction of apoptosis.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr for C18h16fno7s2 Analogs

Mapping of Pharmacophoric Features Essential for C18H16FNO7S2 Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. scribd.com For analogs of the this compound scaffold, exemplified by the LFA-1 antagonist Lifitegrast, the central tetrahydroisoquinoline (THIQ) scaffold is a critical pharmacophoric element. nih.gov The development of these antagonists was a rational design process aimed at mimicking the binding epitope of ICAM-1 to LFA-1. dovepress.com

Key pharmacophoric features identified through extensive SAR studies include:

A Central Scaffold: The tetrahydroisoquinoline (THIQ) moiety serves as a rigid core, correctly positioning the other crucial functional groups for optimal interaction with the LFA-1 binding site. nih.gov

The "Left-Wing" Aromatic Group: An aromatic group, such as the benzofuran (B130515) moiety in Lifitegrast, is essential for antagonist activity. nih.govnih.gov This part of the molecule is designed to mimic key residues of ICAM-1 that interact with LFA-1. dovepress.com

The "Right-Wing" α-Amino Acid Residue: This portion of the molecule also plays a vital role in potency. Studies have shown that substitutions on this residue, such as the (S)-2,3-diaminopropanoic acid (DAP) moiety or other heteroaryl-bearing α-amino acids, significantly impact the antagonist activity. researchgate.net

Hydrogen Bond Donors and Acceptors: The presence of hydrogen bond donors and acceptors is crucial for anchoring the ligand within the binding pocket of the biological target. researchgate.net In the case of Lifitegrast, these interactions contribute to its high-affinity binding to LFA-1.

A general pharmacophore model for this class of LFA-1 antagonists would include a central hydrophobic core, an aromatic feature, and specific locations for hydrogen bond donors and acceptors, all arranged in a precise spatial orientation.

Deconvolution of Structural Elements Governing Target Selectivity

Achieving selectivity for a specific biological target over other related proteins is a major challenge in drug design. nih.gov For LFA-1 antagonists like Lifitegrast, selectivity is crucial to minimize off-target effects. The structural elements that govern target selectivity are often subtle modifications to the core scaffold.

The development of Lifitegrast involved a meticulous process to enhance its potency and specificity for LFA-1. dovepress.com Initial lead compounds with simple benzoyl amino acid moieties showed modest activity. Further elaborations on the benzoyl moiety to mimic additional side chain interactions of ICAM-1 led to a significant improvement in both potency and selectivity. dovepress.com

The three-dimensional structure of the analogs is paramount for selectivity. The rigid THIQ scaffold ensures that the "left-wing" and "right-wing" substituents are presented in a conformation that is complementary to the LFA-1 binding site, but not to the binding sites of other related integrins. The specific nature of the aromatic group in the "left-wing" and the substitutions on the α-amino acid in the "right-wing" are key determinants of this selectivity. For instance, the replacement of the (S)-2,3-diaminopropanoic acid (DAP) moiety with other substituted heteroaryl-bearing α-amino acids was explored to improve potency and selectivity. researchgate.net

Computational studies have also shed light on selectivity. For example, a study comparing the binding of Lifitegrast and another compound, BI-3802, to off-target proteins found that Lifitegrast had a lower binding affinity to these off-targets, suggesting a more favorable selectivity profile. nih.govdntb.gov.ua This highlights how subtle differences in chemical structure can lead to significant differences in target selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neovarsity.orgpharmacy180.com These models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. researchgate.netnih.gov

While a specific QSAR model for the exact this compound formula is not publicly available, QSAR principles have been applied to compounds with similar scaffolds, such as Lifitegrast. For instance, a 3D-QSAR model was used to predict the biological activity of a library of B-cell lymphoma 6 (BCL6) inhibitors, and Lifitegrast was identified as having favorable binding properties. nih.govdntb.gov.ua This demonstrates the utility of QSAR in identifying potential activities of existing drugs against new targets.

A typical QSAR study for a series of this compound analogs would involve the following steps:

Data Set Preparation: A series of analogs with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values for LFA-1 inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. neovarsity.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity. neovarsity.org

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. nih.gov

Such a model could provide valuable insights into which structural features are most important for activity and could be used to prioritize the synthesis of new analogs with potentially improved potency.

Integration of Structural Data with Biological Efficacy Profiles

The ultimate goal of SAR and QSAR studies is to design molecules with improved biological efficacy. This requires the integration of structural data with comprehensive biological testing. The development of Lifitegrast provides an excellent case study for this integrated approach.

The initial design of Lifitegrast was based on the structural understanding of the LFA-1/ICAM-1 interaction. dovepress.com This led to the synthesis of a series of compounds that were then tested in vitro for their ability to inhibit this interaction. The in vitro potency of Lifitegrast is high, with an IC50 of 2.98 nmol/L for inhibiting the attachment of LFA-1 to ICAM-1 in a concentration-dependent manner. nih.govresearchgate.netscienceopen.com

The biological efficacy of Lifitegrast and its analogs is not solely dependent on their affinity for the target. Other factors such as solubility, cell permeability, and metabolic stability also play a crucial role. For example, a study noted that the energetically less desirable passive membrane translocation of Lifitegrast might necessitate the use of drug delivery vehicles for certain applications. nih.govdntb.gov.ua

The following table summarizes some of the key in vitro biological activity data for Lifitegrast, which would be a critical component of the efficacy profile for any analog in this series.

AssayTarget/Cell LineEndpointResultReference
LFA-1/ICAM-1 BindingJurkat T-cellsIC502.98 nmol/L nih.govresearchgate.netscienceopen.com
T-cell Adhesion InhibitionHuman T-cell lineInhibition of adhesion to ICAM-1Demonstrated drugbank.com
Cytokine Release InhibitionActivated LymphocytesInhibition of IFN-γ, TNF-α, IL-1α, IL-1β, IL-2, IL-4, IL-6As low as ~2 nM dovepress.com
Immunological Synapse FormationIn vitro cellular imagingInhibition>100 nM dovepress.com

This integration of structural design, computational modeling, and a cascade of biological assays is essential for advancing compounds from initial hits to clinically effective therapeutic agents.

Advancements and Future Trajectories in C18h16fno7s2 Research

Investigation of Synergistic Combinatorial Therapeutic Strategies with C18H16FNO7S2

The exploration of synergistic effects between a novel compound and existing therapeutic agents is a cornerstone of modern drug development. For this compound, research into combinatorial strategies is anticipated to unlock enhanced efficacy and overcome potential resistance mechanisms. The primary approach involves pairing this compound with established drugs to achieve a therapeutic outcome that is greater than the sum of the individual effects.

Preclinical models are instrumental in identifying synergistic combinations. For instance, studies on drug combinations in cancer therapy have demonstrated that combining agents can lead to synergistic growth inhibition of cancer cells. nih.govresearchgate.net A similar approach for this compound would involve screening its activity in conjunction with a panel of approved drugs against various disease models. The sequence of administration can also be a critical factor in achieving synergism, as observed in studies with drugs like 5-fluorouracil and raltitrexed. nih.gov

Table 1: Potential Synergistic Drug Classes for Combination with this compound

Drug ClassRationale for CombinationPotential Therapeutic Area
Chemotherapeutic AgentsEnhance cytotoxic effects and overcome drug resistance.Oncology
ImmunomodulatorsModulate the immune response to improve therapeutic outcomes.Autoimmune Diseases, Oncology
Anti-inflammatory DrugsProvide a multi-pronged approach to treating inflammatory conditions.Inflammatory Disorders
Antimicrobial AgentsCombat resistant strains and broaden the spectrum of activity.Infectious Diseases

Development of Novel Drug Delivery Systems and Targeted Conjugates for this compound

To maximize the therapeutic potential of this compound, the development of novel drug delivery systems (DDS) is crucial. Advanced DDS can improve the compound's bioavailability, solubility, and stability, while also enabling targeted delivery to specific tissues or cells, thereby minimizing off-target effects. scienceopen.comnih.gov

Nanotechnology-based formulations, such as liposomes, nanoparticles, and nanomedicines, represent a promising avenue for this compound. scienceopen.comnih.govmdpi.com These systems can encapsulate the compound, protecting it from degradation and facilitating controlled release. Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug to its site of action. Another innovative approach is the use of 3D-printed expandable drug delivery systems for targeted release in the gastrointestinal tract. mdpi.com

Table 2: Advanced Drug Delivery Systems for this compound

Delivery SystemKey AdvantagesPotential Application
LiposomesBiocompatible, can encapsulate both hydrophilic and lipophilic drugs.Targeted cancer therapy, anti-inflammatory treatment
Polymeric NanoparticlesControlled release, improved stability, and targeted delivery. nih.govSustained-release formulations, gene delivery
Antibody-Drug ConjugatesHighly specific targeting of cells expressing a particular antigen. nih.govPrecision oncology
3D-Printed SystemsCustomizable release profiles and geometries for site-specific delivery. mdpi.comOral drug delivery for localized gastrointestinal diseases

Elucidation of Potential Off-Target Interactions and Associated Mechanisms

A thorough understanding of a drug's off-target interactions is critical for predicting and mitigating potential adverse effects. For this compound, a proactive approach to identifying unintended molecular targets is essential. Computational methods, such as screening the human proteome for potential binding sites, can provide initial predictions of off-target interactions. nih.gov These in silico findings can then be validated through in vitro and in vivo studies.

Investigating the mechanisms of off-target effects can reveal unexpected therapeutic opportunities or highlight potential liabilities. For example, some anticancer drugs have been found to exert their effects through off-target mechanisms, leading to the identification of new therapeutic targets. nih.gov A comprehensive off-target safety assessment can help to de-risk the clinical development of this compound and provide a more complete picture of its pharmacological profile. researchgate.net

Comparative Mechanistic Analyses of this compound with Established Agents

To position this compound within the existing therapeutic landscape, comparative mechanistic analyses with established drugs are necessary. These studies would aim to elucidate the unique aspects of its mechanism of action and identify potential advantages over current standards of care. By comparing its effects on cellular pathways, signaling networks, and molecular targets with those of well-characterized drugs, researchers can gain insights into its novelty and potential clinical utility.

This comparative approach can also inform the selection of appropriate biomarkers to monitor the therapeutic response to this compound in clinical trials. Understanding how its mechanistic signature differs from other agents can help in identifying patient populations most likely to benefit from the treatment.

Exploration of New Therapeutic Applications for this compound Beyond Current Scope

The initial therapeutic indication for a new compound is often just the beginning of its clinical journey. A systematic exploration of new therapeutic applications for this compound could uncover its potential in treating a wide range of diseases. This process, often referred to as drug repurposing, can be accelerated by leveraging computational approaches and high-throughput screening.

The unique properties of this compound may make it suitable for treating conditions beyond its initial target. For example, a compound initially developed for an inflammatory disease might show efficacy in certain types of cancer, or vice versa. The integration of artificial intelligence and machine learning in molecular design and protein engineering can further aid in identifying new therapeutic avenues. mdpi.com The FDA's approval of previously authorized drugs for new uses highlights the value of exploring expanded applications for existing and novel compounds. fda.gov

Q & A

Q. How can researchers determine the optimal synthetic route for C₁₈H₁₆FNO₇S₂, and what experimental variables should be prioritized?

Methodological Approach: Design a comparative study evaluating different reaction conditions (e.g., solvent polarity, catalysts, temperature) and monitor yield, purity, and scalability. Use techniques like HPLC or NMR to assess intermediate stability and final product integrity. Prioritize variables that minimize side reactions while maximizing efficiency (e.g., atom economy) .

Q. What spectroscopic techniques are most reliable for characterizing the structural features of C₁₈H₁₆FNO₇S₂, and how should conflicting spectral data be resolved?

Methodological Approach: Combine NMR (¹H, ¹³C, ¹⁹F), FT-IR, and high-resolution mass spectrometry (HRMS) for cross-validation. For discrepancies, re-examine sample preparation (e.g., solvent purity, concentration) and consider computational tools like DFT to simulate spectra .

Q. How should stability studies for C₁₈H₁₆FNO₇S₂ be designed to account for environmental factors (pH, temperature, light)?

Methodological Approach: Use accelerated stability testing under controlled conditions (ICH guidelines). Employ kinetic modeling to predict degradation pathways and validate with LC-MS to identify decomposition products. Include statistical replicates to account for variability .

Q. What criteria should guide the selection of in vitro models to evaluate the biological activity of C₁₈H₁₆FNO₇S₂?

Methodological Approach: Align model systems (e.g., enzyme assays, cell lines) with the compound’s hypothesized mechanism. Include positive/negative controls and validate target specificity using siRNA or competitive inhibitors. Ensure relevance to disease pathophysiology .

Q. How can researchers ensure reproducibility when synthesizing or testing C₁₈H₁₆FNO₇S₂ across different laboratories?

Methodological Approach: Document protocols in detail (e.g., reagent sources, equipment calibration). Use inter-laboratory validation with blinded samples and standardized data reporting formats (e.g., SI-guided metrics) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological efficacy data for C₁₈H₁₆FNO₇S₂ across studies?

Methodological Approach: Perform meta-analysis to identify confounding variables (e.g., dosing regimens, assay sensitivity). Validate findings using orthogonal assays (e.g., in vivo models vs. organ-on-chip systems) and apply the FINER criteria to assess study robustness .

Q. How can computational modeling (e.g., molecular dynamics, QSAR) improve the rational design of C₁₈H₁₆FNO₇S₂ analogs with enhanced selectivity?

Methodological Approach: Integrate docking studies with free-energy perturbation calculations to predict binding affinities. Validate predictions via synthetic modifications and bioactivity assays. Use cheminformatics tools to analyze structure-activity relationships .

Q. What experimental frameworks are effective for analyzing the principal contradictions in C₁₈H₁₆FNO₇S₂’s physicochemical properties (e.g., solubility vs. bioavailability)?

Methodological Approach: Apply TRIZ-based contradiction analysis to identify trade-offs. For example, use co-solvents or prodrug strategies to enhance solubility without compromising membrane permeability. Validate with in situ permeability assays (e.g., Caco-2 models) .

Q. How should researchers address discrepancies between in silico predictions and empirical data for C₁₈H₁₆FNO₇S₂’s metabolic stability?

Methodological Approach: Re-evaluate computational parameters (e.g., force fields, metabolic enzyme databases) and cross-validate with microsomal stability assays. Incorporate machine learning to refine predictive models using high-quality training datasets .

Q. What systematic approaches can identify and mitigate biases in toxicity profiling of C₁₈H₁₆FNO₇S₂?

Methodological Approach: Use blinded, randomized toxicity screens across multiple species (e.g., zebrafish, rodents). Apply Bayesian statistics to differentiate compound-specific effects from systemic noise. Include longitudinal biomarker monitoring .

Data Analysis and Reporting Guidelines

Parameter Technique Validation Criteria Common Pitfalls
PurityHPLC-UV/ELSD≥95% peak area, no co-eluting impuritiesColumn degradation, solvent artifacts
SolubilityNephelometryReproducibility across pH gradientsUndetected micelle formation
Biological ActivityDose-response curvesIC₅₀/EC₅₀ with R² > 0.90Assay interference (e.g., autofluorescence)

Key Considerations for Contradiction Analysis

  • Root-cause identification : Use Ishikawa diagrams to trace discrepancies to source variables (e.g., reagent quality, instrumental drift) .
  • Iterative refinement : Re-test hypotheses under modified conditions and document incremental changes .
  • Ethical reporting : Disclose unresolved contradictions in publications to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.